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Executive Summary
Dihydroartemisinin (DHA), the active metabolite of all clinically deployed artemisinin

derivatives, is a cornerstone of modern antimalarial chemotherapy. Its rapid parasiticidal action

against the blood stages of Plasmodium falciparum has been instrumental in reducing global

malaria morbidity and mortality. This technical guide provides a comprehensive overview of the

multifaceted effects of DHA on the parasite. It delves into the core mechanisms of action,

details its impact on critical cellular pathways, summarizes quantitative efficacy data, and

outlines key experimental protocols for its study. The emergence of artemisinin resistance,

primarily associated with mutations in the P. falciparum Kelch13 (PfK13) protein, underscores

the urgent need for a profound understanding of the drug-parasite interaction to sustain its

clinical efficacy and guide the development of next-generation antimalarials.

Core Mechanism of Action
The antimalarial activity of DHA is contingent upon its unique 1,2,4-trioxane heterocycle,

containing an endoperoxide bridge. The prevailing mechanism posits that this bridge is

reductively cleaved by ferrous iron (Fe²⁺), which is abundantly available in the parasite's

digestive vacuole as a byproduct of hemoglobin degradation.[1][2] This activation event
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generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free

radicals.[1][2]

These reactive intermediates are highly cytotoxic, acting in a promiscuous manner to damage a

broad spectrum of biological macromolecules essential for parasite survival.[1] Key

consequences of DHA activation include:

Oxidative Stress: The massive influx of ROS overwhelms the parasite's antioxidant

defenses, leading to widespread oxidative damage.

Protein Alkylation and Damage: Covalent modification (alkylation) of parasite proteins

disrupts their structure and function. Recent studies have shown that DHA damages proteins

and compromises the function of the parasite's proteasome.[3]

Heme Alkylation: DHA has been shown to alkylate heme, a product of hemoglobin digestion.

This interaction may interfere with the parasite's critical heme detoxification process, which

involves crystallizing toxic free heme into inert hemozoin.[4][5]

Lipid Peroxidation: Damage to lipids compromises the integrity of cellular and organellar

membranes.

Impact on P. falciparum Cellular Processes and
Signaling Pathways
DHA's pleiotropic effects disrupt multiple fundamental cellular processes within the parasite.

Protein Homeostasis and the Unfolded Protein
Response
A primary mechanism of DHA-mediated killing involves the disruption of protein homeostasis.

[3] DHA treatment leads to:

Widespread Protein Damage: Direct alkylation and oxidative damage render proteins non-

functional.

Proteasome Inhibition: DHA compromises the function of the 26S proteasome, the primary

machinery for degrading damaged and unfolded proteins.[3]
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Accumulation of Polyubiquitinated Proteins: The combination of increased protein damage

and impaired proteasomal degradation leads to a significant build-up of polyubiquitinated

proteins, which are substrates for the proteasome.[3]

Endoplasmic Reticulum (ER) Stress: This accumulation of damaged proteins activates the

ER stress response, a cellular pathway that ultimately triggers programmed cell death if

homeostasis cannot be restored.[3][6]

Blocking protein synthesis or the ubiquitination process has been shown to antagonize the

activity of DHA, highlighting the central role of this pathway in its mechanism of action.[3]

Mitochondrial Function
The parasite's mitochondrion is another key target. While it plays a limited role in ATP

production during the asexual blood stages, it is essential for other metabolic functions and is

sensitive to oxidative stress.[7] Exposure to DHA induces:

Altered Mitochondrial Morphology: Mitochondria in DHA-exposed parasites become

dramatically altered and enlarged.[8][9]

Membrane Depolarization: Artemisinins can cause a rapid and reversible depolarization of

the mitochondrial membrane.[7][10]

Increased ROS Production: Treatment is associated with a significant increase in

mitochondrial ROS production.[10]

Restructured Mitochondrial-Nuclear Interaction: In dormant parasites, new physical contacts

between the mitochondria and the nucleus are observed, possibly indicating a retrograde

signaling response to stress.[8][9]

Phosphatidylinositol-3-Phosphate (PI3P) Signaling
Recent evidence has identified the parasite's sole phosphatidylinositol-3-kinase (PfPI3K) as a

key target of DHA.[11]

DHA potently inhibits PfPI3K, leading to a rapid decrease in the levels of its product, the

signaling lipid PI3P.[11]
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PI3P is crucial for various cellular processes, including protein trafficking and signaling.

The resistance-conferring PfK13 C580Y mutation is associated with increased PfPI3K levels,

suggesting that parasites can overcome the drug's effect by boosting the PI3P pathway.[11]

Metabolic Dysregulation
DHA induces significant changes in parasite metabolism. Metabolomic studies have shown that

DHA treatment leads to an inhibition of pyrimidine biosynthesis.[12] Furthermore, by interfering

with hemoglobin uptake and digestion, DHA disrupts the parasite's primary source of amino

acids.[13]

Stage-Specific Effects on the P. falciparum Life
Cycle
DHA's efficacy varies across the parasite's intraerythrocytic developmental cycle.

Asexual Stages: DHA is exceptionally fast-acting and potent against the asexual blood

stages (rings, trophozoites, and schizonts) that cause clinical malaria.[14] Trophozoites,

which are actively digesting hemoglobin, are particularly susceptible due to the high intra-

parasitic concentrations of heme-iron available for drug activation.[13]

Ring-Stage Dormancy: A key aspect of artemisinin resistance is the ability of early ring-stage

parasites to enter a temporary state of arrested development or dormancy upon exposure to

the drug.[8][15] This allows a sub-population of parasites to survive the short half-life of the

drug and resume growth later, leading to treatment failure.[14][15]

Gametocytes: DHA and its parent compounds have activity against immature gametocytes,

the sexual stages responsible for transmission to mosquitoes, contributing to the public

health benefit of ACTs.[16] However, there is some evidence that sub-lethal drug

concentrations might induce sexual commitment in trophozoites.[17]

Mechanisms of Dihydroartemisinin Resistance
Clinical resistance to artemisinins is characterized by delayed parasite clearance.[14] This

phenotype is strongly associated with mutations in the propeller domain of the P. falciparum

Kelch13 (K13) protein.[6][18][19]
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The leading hypothesis for K13-mediated resistance is that mutant K13 protein reduces the

endocytosis of hemoglobin from the host red blood cell.[18][19] This results in:

Reduced hemoglobin digestion.

Lower concentrations of free heme and Fe²⁺ in the digestive vacuole.

Decreased bioactivation of DHA.

Lower levels of cytotoxic protein damage, allowing the parasite to survive.[18]

Other molecular factors have been associated with in vitro resistance, including:

Increased pfmdr1 Copy Number: Amplification of the gene encoding the P. falciparum

multidrug resistance transporter 1 (PfMDR1) has been linked to decreased susceptibility.[20]

[21]

Elevated Antioxidant Defense: Resistant parasites often exhibit an enhanced antioxidant

network to better cope with oxidative stress.[20][21][22]

Upregulation of the Unfolded Protein Response (UPR): An enhanced UPR may allow

parasites to better manage protein damage.[6]

Quantitative Data Summary
The following tables summarize key quantitative data regarding the effect of DHA on P.

falciparum.

Table 1: In Vitro 50% Inhibitory Concentrations (IC₅₀) of DHA against P. falciparum Strains
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P. falciparum Strain K13 Genotype DHA IC₅₀ (nM)
Reference Strain
Characteristics

3D7 Wild-type 3.2 - 7.6 Artemisinin-sensitive

Dd2 Wild-type 3.2 - 7.6
Chloroquine-resistant,

Mefloquine-resistant

7G8 Wild-type 3.2 - 7.6 Chloroquine-resistant

Dd2 (DHA-resistant

clone)
Wild-type

>190 (25-fold

increase)

In vitro selected for

DHA resistance[20]

Note: IC₅₀ values can vary between laboratories based on assay conditions. The values

presented are representative ranges found in the literature.[20][23][24]

Table 2: Quantitative Effects of DHA on Cellular Processes in P. falciparum
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Cellular
Process/Target

Parameter
Measured

Effect of DHA
Treatment

Magnitude of Effect

Protein Homeostasis Proteasome Activity Inhibition

Concentration-

dependent decrease

in 26S activity[3]

Polyubiquitinated

Proteins
Accumulation

Concentration-

dependent increase[3]

Signaling PI3P Production Inhibition

Rapid blockade of

PI3P production at low

nM concentrations[11]

Mitochondrial

Function
ROS Production Increase

Dramatic increase in

mitochondrial

ROS[10]

Parasite Viability
Parasite Reduction

Ratio (PRR)

Reduction in viable

parasites

Drug- and

concentration-

dependent killing

rate[25]

Lag Phase (onset of

killing)
Varies by drug

DHA has a rapid onset

of action[25]

Detailed Experimental Protocols
In Vitro Culture of Asexual P. falciparum

Culture Medium: Prepare complete medium consisting of RPMI-1640 supplemented with 25

mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 2.4 mM sodium bicarbonate, 10

µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% human serum.

Parasite Maintenance: Culture parasites in human O+ erythrocytes at a 2-5% hematocrit in

sealed flasks. Maintain at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5%

O₂, and 90% N₂.

Synchronization: Synchronize parasites to the ring stage for assays using 5% D-sorbitol

treatment for 10 minutes at 37°C. This lyses mature-stage infected erythrocytes, leaving
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predominantly rings.

Drug Susceptibility Assay for IC₅₀ Determination (SYBR
Green I Method)

Plate Preparation: In a 96-well microtiter plate, perform serial dilutions of DHA in complete

medium. Include drug-free wells as negative controls and uninfected erythrocytes as a

background control.

Parasite Addition: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2%

hematocrit) to each well.

Incubation: Incubate the plate for 72 hours under standard culture conditions.

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008%

saponin, 0.08% Triton X-100, and 1X SYBR Green I DNA dye. Add this buffer to each well

and incubate in the dark for 1 hour at room temperature.

Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation

and emission wavelengths of ~485 nm and ~530 nm, respectively.

Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the

data to the drug-free control (100% growth). Calculate IC₅₀ values by fitting the dose-

response data to a non-linear regression model.

Parasite Viability Assessment (Parasite Reduction Ratio
- PRR Assay)
This assay measures the rate of parasite killing over time, distinguishing viable from non-viable

parasites.[26][27]

Drug Treatment: Incubate a larger volume of synchronized parasite culture (e.g., 0.3%

parasitemia) with a fixed, high concentration of DHA (e.g., 10x IC₅₀). Replenish the drug and

medium every 24 hours.

Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove an

aliquot of the culture.
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Drug Washout: Wash the cells three times with drug-free complete medium to remove all

traces of DHA.

Limiting Dilution: Perform serial dilutions of the washed parasites into a 96-well plate

containing fresh erythrocytes and medium.

Regrowth Phase: Incubate the dilution plate for 14-21 days to allow any viable parasites to

grow to a detectable level.

Viability Determination: Assess parasite growth in the wells using microscopy (Giemsa stain)

or a DNA-based fluorescence assay (e.g., SYBR Green I). The highest dilution showing

parasite growth is used to back-calculate the number of viable parasites at the initial

sampling time point.

Data Analysis: Plot the log of viable parasitemia versus time. The PRR is the log₁₀ reduction

in viable parasites over a 48-hour interval.

Proteasome Activity Assay
Parasite Lysate Preparation: Culture parasites to the trophozoite stage. Lyse the infected

erythrocytes with saponin and wash the released parasites. Prepare a parasite lysate in a

suitable lysis buffer.

Assay Reaction: Use a commercial kit such as Proteasome-Glo™ Assay System. Incubate

the parasite lysate with a specific luminogenic proteasome substrate.

Luminescence Measurement: After incubation, add a detection reagent to stop the reaction

and generate a luminescent signal, which is proportional to proteasome activity.

DHA Treatment: To test the effect of DHA, pre-incubate parasite cultures or lysates with

varying concentrations of the drug before adding the substrate. Measure the decrease in

luminescence compared to an untreated control.[3]

Assessment of Mitochondrial ROS Production
Drug Treatment: Incubate parasite cultures with DHA for a defined period (e.g., 1-3 hours).
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Staining: Add a ROS-sensitive fluorescent probe, such as 2',7'–dichlorodihydrofluorescein

diacetate (H₂DCFDA), to the culture and incubate. H₂DCFDA is cell-permeable and non-

fluorescent but is oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

Data Acquisition: Wash the cells and measure the fluorescence intensity of individual

infected erythrocytes using flow cytometry.

Analysis: Compare the mean fluorescence intensity of DHA-treated parasites to that of

untreated controls to quantify the increase in ROS production.[13]

Visualizations: Pathways and Workflows
Diagram 1: Core Mechanism of Dihydroartemisinin
Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3136263/
https://www.benchchem.com/product/b1670584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation

Cellular Targets

Dihydroartemisinin (DHA)
(Endoperoxide Bridge)

Reductive Cleavage
Activation

Heme-Fe²⁺
(from Hemoglobin Digestion)

ROS & Carbon-Centered
Free Radicals

Protein Alkylation
& Damage

Attack

Lipid PeroxidationAttack

Proteasome
InhibitionAttack

Parasite Proteins

Membrane Lipids

Proteasome

Oxidative & ER Stress Parasite Death

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DHA

PfPI3K

Inhibits

PIP2

Substrate

PI3P
(Signaling Lipid)

Produces

Function
Inhibited

Downstream Effectors
(e.g., Protein Trafficking)

Activates

 

Start: Synchronized
Ring-Stage P. falciparum

Prepare 96-well plate
with serial drug dilutions

Add parasite culture
to each well

Incubate for 72 hours
(37°C, gas mixture)

Lyse cells and stain DNA
with SYBR Green I

Read Fluorescence
(Plate Reader)

Analyze Data:
Normalize to control,

fit dose-response curve

Result: IC₅₀ Value

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sensitive Parasite Resistant Parasite

Wild-Type K13 Protein

Normal Hemoglobin
Endocytosis

Mutant K13 Protein
(e.g., C580Y)

Reduced Hemoglobin
Endocytosis

Sufficient Heme-Fe²⁺
for DHA Activation

Insufficient Heme-Fe²⁺
for DHA Activation

High Level of
Activated DHA

Low Level of
Activated DHA

Parasite Death Parasite Survival
(Delayed Clearance)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

2. nbinno.com [nbinno.com]

3. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome -
PMC [pmc.ncbi.nlm.nih.gov]

4. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway
- PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1670584?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670584?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Dihydroartemisinin
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/the-mechanism-of-action-how-dihydroartemisinin-fights-malaria-parasites
https://pmc.ncbi.nlm.nih.gov/articles/PMC6143634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6143634/
https://pubmed.ncbi.nlm.nih.gov/33495226/
https://pubmed.ncbi.nlm.nih.gov/33495226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway
- PMC [pmc.ncbi.nlm.nih.gov]

6. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. journals.asm.org [journals.asm.org]

9. Restructured Mitochondrial-Nuclear Interaction in Plasmodium falciparum Dormancy and
Persister Survival after Artemisinin Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial
Activation | PLOS One [journals.plos.org]

11. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria -
PMC [pmc.ncbi.nlm.nih.gov]

12. academic.oup.com [academic.oup.com]

13. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and
digestion - PMC [pmc.ncbi.nlm.nih.gov]

14. Artemisinin action and resistance in Plasmodium falciparum - PMC
[pmc.ncbi.nlm.nih.gov]

15. Artemisinin induced dormancy in Plasmodium falciparum: Duration, recovery rates and
implications in treatment failure - PMC [pmc.ncbi.nlm.nih.gov]

16. Effectiveness of Artemether Lumefantrine and Dihydroartemisinin Piperaquine in
Clearance of Gametocytes in Uncomplicated Plasmodium falciparum Malaria in Tiwi Kenya |
East Africa Science [easci.eahealth.org]

17. Frontiers | Revisiting the Effect of Pharmaceuticals on Transmission Stage Formation in
the Malaria Parasite Plasmodium falciparum [frontiersin.org]

18. researchgate.net [researchgate.net]

19. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual
Reviews [annualreviews.org]

20. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC
[pmc.ncbi.nlm.nih.gov]

21. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum -
PubMed [pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8097475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8097475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11435542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11435542/
https://www.mdpi.com/1422-0067/26/18/9150
https://journals.asm.org/doi/abs/10.1128/mbio.00753-21
https://pubmed.ncbi.nlm.nih.gov/34044591/
https://pubmed.ncbi.nlm.nih.gov/34044591/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009582
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0009582
https://pmc.ncbi.nlm.nih.gov/articles/PMC4417027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4417027/
https://academic.oup.com/jid/article/213/2/276/2459183
https://pmc.ncbi.nlm.nih.gov/articles/PMC3136263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3136263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949454/
https://easci.eahealth.org/easci/article/view/61
https://easci.eahealth.org/easci/article/view/61
https://easci.eahealth.org/easci/article/view/61
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.802341/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.802341/full
https://www.researchgate.net/figure/Predicted-molecular-mechanisms-of-artemisinin-resistance-in-Plasmodium-falciparum-During_fig2_371245227
https://www.annualreviews.org/content/journals/10.1146/annurev-micro-020518-115546
https://www.annualreviews.org/content/journals/10.1146/annurev-micro-020518-115546
https://pmc.ncbi.nlm.nih.gov/articles/PMC3455110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3455110/
https://pubmed.ncbi.nlm.nih.gov/22812578/
https://pubmed.ncbi.nlm.nih.gov/22812578/
https://www.researchgate.net/publication/229425268_Mechanisms_of_in_vitro_resistance_to_dihydroartemisinin_in_Plasmodium_falciparum
https://www.researchgate.net/figure/IC50-values-for-anti-malarial-drugs-against-Plasmodium-isolates-using-the-schizont_fig1_258640934
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection
of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]

25. journals.asm.org [journals.asm.org]

26. mdpi.com [mdpi.com]

27. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of
Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Dihydroartemisinin's effect on Plasmodium falciparum].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670584#dihydroartemisinin-s-effect-on-plasmodium-
falciparum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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